3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorophenylsulfonyl group, a fluorine atom, a methyl group, and a pyrrolidinyl group. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs), which play an essential role in various types of tumors .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs, thereby disrupting their signaling pathways .
Biochemical Pathways
Fgfr inhibitors, like similar compounds, can disrupt several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one typically involves multiple steps, each requiring specific reagents and conditions
-
Synthesis of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
-
Introduction of Substituents: : The introduction of the 4-chlorophenylsulfonyl group, fluorine atom, methyl group, and pyrrolidinyl group can be achieved through nucleophilic substitution, electrophilic substitution, and coupling reactions. For example, the chlorophenylsulfonyl group can be introduced using sulfonyl chloride reagents, while the fluorine atom can be introduced through halogenation reactions.
-
Industrial Production Methods: : Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the quinoline core or the sulfonyl group, resulting in the formation of amines or thiols.
-
Coupling Reactions: : The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
-
Medicine: : The compound is investigated for its potential use in drug development. Its unique structure and properties make it a candidate for the treatment of various diseases, including cancer and infectious diseases.
-
Industry: : In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one can be compared with other similar compounds, such as:
-
Quinoline Derivatives: : Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial activity
-
Sulfonyl Compounds: : Compounds containing sulfonyl groups, such as sulfonamides, are known for their antibacterial activity. The presence of the sulfonyl group in this compound may contribute to its biological activity.
-
Fluorinated Compounds: : Fluorinated compounds, such as fluoroquinolones, are known for their broad-spectrum antibacterial activity. The fluorine atom in this compound may enhance its stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their synergistic effects on its chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3S/c1-23-12-19(28(26,27)14-6-4-13(21)5-7-14)20(25)15-10-16(22)18(11-17(15)23)24-8-2-3-9-24/h4-7,10-12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOOZWKSGXQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.